Home > Products > Screening Compounds P67171 > Monomethyl auristatin E intermediate-3
Monomethyl auristatin E intermediate-3 -

Monomethyl auristatin E intermediate-3

Catalog Number: EVT-8949828
CAS Number:
Molecular Formula: C14H19NO4
Molecular Weight: 265.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Monomethyl auristatin E intermediate-3 is a crucial compound in the synthesis of monomethyl auristatin E, a potent antitumor agent primarily used in antibody-drug conjugates (ADCs). Monomethyl auristatin E, or MMAE, is derived from the natural product dolastatin 10 and is recognized for its ability to inhibit cell division by blocking the polymerization of tubulin. This compound has garnered significant attention due to its high potency—reportedly 100 to 1000 times more effective than doxorubicin—and its targeted delivery mechanism when conjugated with monoclonal antibodies .

Source

Monomethyl auristatin E is synthesized from various precursors and is classified under synthetic antineoplastic agents. The compound is part of a family of auristatins that are utilized in cancer therapies, particularly in ADC formulations, which enhance the delivery and efficacy of cytotoxic agents while minimizing systemic toxicity .

Classification

Monomethyl auristatin E falls under the category of antimitotic agents, specifically designed to disrupt microtubule dynamics within cancer cells. Its classification as a synthetic analog of dolastatin 10 positions it as a significant player in the development of targeted cancer therapies .

Synthesis Analysis

The synthesis of monomethyl auristatin E intermediate-3 involves several complex methodologies, primarily focusing on the construction of its intricate molecular framework.

Methods

  1. Copper-Catalyzed Azide-Alkyne Cycloaddition: This method has been employed to link various functional groups effectively, allowing for the creation of conjugates that retain potent biological activity. It facilitates the formation of triazole linkages essential for drug conjugation .
  2. Solid-Phase Peptide Synthesis: This technique is often used to assemble peptides that can be conjugated with monomethyl auristatin E. It ensures high purity and yield of the desired peptide-drug conjugates .
  3. Lysosomally Cleavable Linkers: The incorporation of specific linkers that can be cleaved within lysosomes enhances the selective release of MMAE in cancer cells, thereby maximizing therapeutic efficacy while reducing off-target effects .

Technical Details

The synthesis typically starts with simpler amino acids and progresses through multiple steps involving protection/deprotection strategies, coupling reactions, and purification processes such as high-performance liquid chromatography (HPLC) to ensure high yields and purity levels .

Molecular Structure Analysis

Monomethyl auristatin E has a complex molecular structure characterized by its unique arrangement of atoms.

Structure

  • Chemical Formula: C39_{39}H67_{67}N5_5O7_7
  • Molecular Weight: 717.98 g/mol
  • Structural Features: The molecule contains multiple functional groups including amides, methoxy groups, and a pyrrolidine ring which contribute to its biological activity.

Data

The compound's structure allows it to interact effectively with tubulin, inhibiting its polymerization and leading to cell cycle arrest in cancer cells .

Chemical Reactions Analysis

Monomethyl auristatin E undergoes various chemical reactions that are critical for its function as an antitumor agent.

Reactions

  1. Polymerization Inhibition: MMAE binds to tubulin dimers, preventing their assembly into microtubules, which is essential for mitosis.
  2. Linker Cleavage: In ADC formulations, upon internalization into cancer cells, the linker between MMAE and the antibody is cleaved by lysosomal enzymes such as cathepsin B, releasing MMAE and activating its cytotoxic effects .

Technical Details

The stability of the linker in extracellular fluid combined with its susceptibility to lysosomal cleavage is vital for ensuring that MMAE exerts its effects specifically within target cells while minimizing systemic exposure .

Mechanism of Action

The mechanism by which monomethyl auristatin E exerts its antitumor effects involves several key processes.

Process

Data

Research indicates that MMAE-treated cells exhibit altered gene expression profiles affecting pathways related to cell cycle regulation and apoptosis induction .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of monomethyl auristatin E is essential for its application in therapeutic contexts.

Physical Properties

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) up to 20 mM.
  • Stability: Stable under physiological conditions but sensitive to cleavage by specific enzymes within lysosomes.

Chemical Properties

  • Reactivity: Highly reactive due to multiple functional groups; capable of forming stable linkages with antibodies or other targeting moieties.
  • Toxicity Profile: While highly effective against cancer cells, MMAE's potency necessitates careful management to avoid off-target effects during systemic administration .
Applications

Monomethyl auristatin E has various applications primarily in oncology.

Scientific Uses

Properties

Product Name

Monomethyl auristatin E intermediate-3

IUPAC Name

3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

InChI

InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

JSHXJPFZKBRLFU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.